CMPD1 is a small molecule that has been extensively studied for its diverse biological activities and potential therapeutic applications. It was initially identified and characterized as a highly selective inhibitor of MAP kinase-activated protein kinase 2 (MK2), a serine/threonine protein kinase that plays a crucial role in various cellular processes, including inflammation, cell proliferation, and survival []. Subsequent research revealed that CMPD1 also exhibits microtubule-inhibiting properties, adding another layer of complexity to its biological effects [].
Detailed synthesis methods for CMPD1 have been reported in the literature. For example, one study describes the multi-step synthesis of CMPD1 and its silicon analog, disila-AG-045572, starting from commercially available materials []. The synthesis involves a series of organic reactions, including amide bond formation, Suzuki coupling, and hydrosilylation. The final products are purified using techniques like column chromatography and recrystallization.
The molecular structure of CMPD1 has been elucidated using various techniques, including X-ray crystallography and NMR spectroscopy. The compound features a 5,6,7,8-tetrahydronaphthalene ring system linked to a furan ring via a methylene bridge []. A substituted phenyl ring is attached to the furan ring via an amide bond. The silicon analog, disila-AG-045572, differs from CMPD1 by the replacement of the tetrahydronaphthalene moiety with a 1,3-disilaindane skeleton [].
CMPD1's mechanism of action is multifaceted and depends on the specific target and cellular context. As an MK2 inhibitor, CMPD1 binds to the kinase active site and prevents the phosphorylation of downstream substrates [, ]. This inhibition can affect various cellular processes, including inflammatory responses, cell cycle progression, and apoptosis. In its capacity as a microtubule inhibitor, CMPD1 appears to target microtubule plus-ends and disrupt microtubule dynamics, leading to mitotic arrest and cell death [].
While the provided literature doesn't offer a detailed analysis of the physical and chemical properties of CMPD1, some information can be gleaned from its synthesis and characterization. The compound is typically obtained as a solid and is soluble in organic solvents []. It possesses a defined molecular weight and exhibits characteristic spectral properties (NMR, IR) that are used for its identification and characterization.
a) Cancer Research: CMPD1 has shown antitumor activity in various preclinical cancer models, including triple-negative breast cancer [, ], acute myeloid leukemia [, , ], glioblastoma [, , ], and gastric cancer []. Its dual function as an MK2 and microtubule inhibitor may contribute to its anticancer efficacy.
b) Immunology and Inflammation: As an MK2 inhibitor, CMPD1 has been investigated for its potential in treating inflammatory and autoimmune diseases []. MK2 plays a critical role in the production of pro-inflammatory mediators, and its inhibition could offer therapeutic benefits in conditions like rheumatoid arthritis and systemic lupus erythematosus.
c) Infectious Diseases: CMPD1 has been shown to inhibit the replication of various viruses, including chikungunya virus [], herpes simplex virus type 1 (HSV-1), and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) []. Its antiviral activity may stem from its ability to modulate cellular pathways involved in viral entry, replication, and egress.
e) Endocrinology: CMPD1 has been shown to act as a potent and orally active antagonist of the gonadotropin-releasing hormone (GnRH) receptor [, ]. This property suggests its potential use in treating hormone-dependent conditions like prostate cancer, endometriosis, and fertility disorders.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9